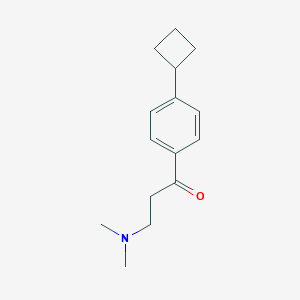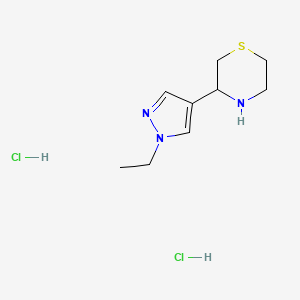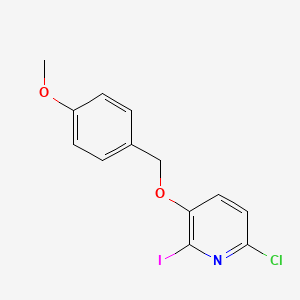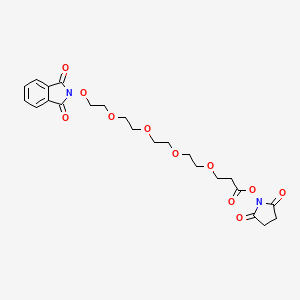
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one
Übersicht
Beschreibung
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, commonly known as CBDP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments to test its effects.
Wissenschaftliche Forschungsanwendungen
CBDP has been studied for a range of scientific research applications, including its use as a potential anti-inflammatory agent and its ability to modulate the effects of other drugs. It has been found to have anti-inflammatory and analgesic effects in animal models, and has been used to study the effects of other drugs on the body. Additionally, CBDP has been studied for its ability to modulate the effects of opioids, as well as its potential to reduce the side effects of chemotherapy.
Wirkmechanismus
The mechanism of action of CBDP is not yet fully understood. However, it has been suggested that CBDP may act as an agonist of the cannabinoid receptor CB2, which may account for its anti-inflammatory and analgesic effects. Additionally, CBDP has been found to interact with the opioid system, suggesting that it may have potential as an opioid modulator.
Biochemical and Physiological Effects
CBDP has been found to have a wide range of biochemical and physiological effects. Studies have found that CBDP has anti-inflammatory and analgesic effects in animal models, and has been found to reduce the side effects of chemotherapy in mice. Additionally, CBDP has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
CBDP has several advantages for laboratory experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it has been found to have potential as an anti-inflammatory agent and an opioid modulator, which can be useful for studying the effects of other drugs on the body.
However, there are some limitations to using CBDP in laboratory experiments. For example, the mechanism of action of CBDP is still not fully understood, and further research is needed to better understand its effects. Additionally, CBDP has not been approved for human use, and therefore its use in laboratory experiments is limited.
Zukünftige Richtungen
There are a number of potential future directions for research on CBDP. For example, further research is needed to better understand the mechanism of action of CBDP in order to fully understand its effects. Additionally, further research is needed to better understand its potential as an anti-inflammatory agent and an opioid modulator. Finally, further research is needed to explore the potential therapeutic applications of CBDP, such as its potential use as an antidepressant.
Eigenschaften
IUPAC Name |
1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYVSGBPUJGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











amine dihydrochloride](/img/structure/B1459433.png)
![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)



